2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a fused thiophene-pyrimidine core. The structure includes a 3,5-dimethylphenyl group at position 3 of the pyrimidinone ring, a sulfanyl (-S-) linkage at position 2, and an acetamide moiety substituted with a 4-isopropylphenyl group (propan-2-yl). The electron-donating methyl groups on the aryl ring and the lipophilic isopropyl substituent may enhance membrane permeability and target binding compared to simpler analogs .
Properties
IUPAC Name |
2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2S2/c1-15(2)18-5-7-19(8-6-18)26-22(29)14-32-25-27-21-9-10-31-23(21)24(30)28(25)20-12-16(3)11-17(4)13-20/h5-13,15H,14H2,1-4H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGCUYSRDIVHMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=C(C=C4)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is a synthetic organic molecule characterized by a complex structure that includes thienopyrimidine and phenyl groups. Its biological activity has drawn attention for potential therapeutic applications, particularly in oncology and anti-inflammatory contexts.
Chemical Structure and Properties
The chemical formula of the compound is with a molecular weight of approximately 450.6 g/mol. The structural features include:
- Thienopyrimidine core : This core structure is known for its diverse biological activities.
- Sulfanyl group : Contributes to the compound's reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular processes. The thienopyrimidine moiety can inhibit key metabolic pathways, particularly those related to nucleic acid synthesis, which is crucial in cancer cell proliferation.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have demonstrated:
- Cell Proliferation Inhibition : The compound showed potent inhibition against various cancer cell lines with IC50 values in the low micromolar range. For instance, related thienopyrimidine compounds have demonstrated IC50 values ranging from 0.1 to 10 µM against tumor cells .
Anti-inflammatory Effects
In addition to anticancer properties, studies have suggested that this compound may possess anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting the activity of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Case Studies
-
Study on Antitumor Activity :
A study published in Cancer Research evaluated a series of thienopyrimidine derivatives for their antitumor efficacy. Results indicated that compounds with similar structures inhibited tumor growth in xenograft models by inducing apoptosis and cell cycle arrest . -
Inflammation Model :
Another investigation assessed the anti-inflammatory potential of this class of compounds using lipopolysaccharide (LPS)-induced inflammation in murine models. The results showed a significant reduction in inflammatory markers such as TNF-alpha and IL-6 following treatment with thienopyrimidine derivatives .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 450.6 g/mol |
| Anticancer IC50 Range | 0.1 - 10 µM |
| Anti-inflammatory Cytokine Reduction | Significant reduction observed |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Physical Properties: Electron-withdrawing groups (e.g., -Cl, -F) lower melting points compared to electron-donating groups (e.g., -CH3, -OCH3). For instance, compound 5.6 (2,3-dichlorophenyl) has a lower melting point (230°C) than 13a (4-methylphenyl, 288°C) . Lipophilic groups (e.g., isopropyl in the target compound) likely improve solubility in non-polar environments, critical for drug absorption .
Synthetic Efficiency :
- Coupling reactions (e.g., diazonium salt additions) yield high-purity products (94–95% for 13a–b) , while steric hindrance from bulky substituents (e.g., dichlorophenyl in 5.6) may reduce yields (80%) .
Spectroscopic Trends :
- The C=O stretch in IR consistently appears near 1664 cm⁻¹ across analogs, confirming acetamide stability .
- NH protons in ¹H-NMR resonate between δ 10.1–12.5 ppm, influenced by hydrogen bonding and substituent electronics .
Research Findings and Implications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
